Dipotassium 4-nitro-o-phenylene bis(sulphate)

Description

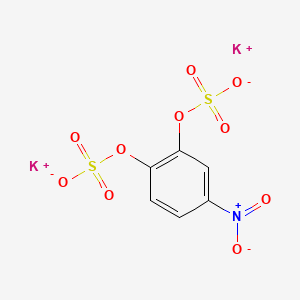

Dipotassium 4-nitro-o-phenylene bis(sulphate) (CAS No. 71735-27-8) is a potassium salt featuring a nitro-substituted aromatic ring (ortho-phenylene) linked to two sulfate groups. This compound is structurally characterized by its nitro group at the 4-position and sulfate moieties attached to adjacent positions on the benzene ring. Its nitro and sulfate functional groups imply reactivity patterns involving electrophilic substitution or hydrolysis, though experimental validation is needed .

Properties

CAS No. |

71735-27-8 |

|---|---|

Molecular Formula |

C6H3K2NO10S2 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

dipotassium;(4-nitro-2-sulfonatooxyphenyl) sulfate |

InChI |

InChI=1S/C6H5NO10S2.2K/c8-7(9)4-1-2-5(16-18(10,11)12)6(3-4)17-19(13,14)15;;/h1-3H,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2 |

InChI Key |

IICALCATYHWHBV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 4-nitro-o-phenylene bis(sulfate) typically involves the nitration of o-phenylene bis(sulfate) followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and the use of concentrated sulfuric acid as a catalyst. The nitration process introduces the nitro group into the phenylene ring, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of dipotassium 4-nitro-o-phenylene bis(sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 4-nitro-o-phenylene bis(sulfate) undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenylene compounds depending on the nucleophile used.

Scientific Research Applications

Dipotassium 4-nitro-o-phenylene bis(sulfate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and as a labeling reagent for studying biological processes.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipotassium 4-nitro-o-phenylene bis(sulfate) involves its interaction with molecular targets through its nitro and sulfate groups. The nitro group can participate in redox reactions, while the sulfate groups can engage in ionic interactions with various substrates. These interactions facilitate the compound’s role in catalysis, synthesis, and other chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

- Nitro group position : The 4-nitro substitution on an ortho-phenylene backbone distinguishes it from isomers like 3-nitrophenyl sulfate (CAS 3233-64-5), where the nitro group is meta to the sulfate .

- Sulfate vs. sulfonate groups : Unlike Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2), which contains sulfonate (-SO₃⁻) groups, this compound has sulfate (-OSO₃⁻) moieties. Sulfonates are generally more stable and less reactive toward hydrolysis than sulfates .

- Peroxo vs. non-peroxo sulfates: Dipotassium peroxodisulphate (CAS 7727-21-1) contains a peroxydisulfate (S₂O₈²⁻) group, making it a strong oxidizer, whereas the non-peroxo sulfate groups in Dipotassium 4-nitro-o-phenylene bis(sulphate) likely exhibit milder redox behavior .

Physicochemical and Hazard Profiles

Challenges in Comparative Analysis

- Data gaps : Direct experimental comparisons (e.g., stability, thermal decomposition) are absent in the evidence. Structural analogies are used to infer properties.

- Synthetic constraints : highlights challenges in handling basic-sensitive precursors, suggesting that Dipotassium 4-nitro-o-phenylene bis(sulphate)’s nitro group may complicate synthesis or labeling processes due to pH sensitivity .

Biological Activity

Dipotassium 4-nitro-o-phenylene bis(sulphate) is a chemical compound that has garnered attention for its diverse biological activities. This article delves into the biological effects, mechanisms, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

Dipotassium 4-nitro-o-phenylene bis(sulphate) can be represented by the following structure:

- Chemical Formula : C12H10K2N2O8S2

- Molecular Weight : 430.5 g/mol

This compound features a nitro group attached to an aromatic ring, which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, recent studies have shown that similar nitro compounds can inhibit various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dipotassium 4-nitro-o-phenylene bis(sulphate) | Staphylococcus aureus | TBD |

| Nitro derivatives of phenazine | Candida krusei | 1 μM |

| Other nitro compounds | Various pathogens | Varies |

The mechanism of action for these compounds often involves interference with cellular processes, such as DNA replication and protein synthesis.

Cytotoxicity and Cancer Research

Dipotassium 4-nitro-o-phenylene bis(sulphate) has been investigated for its cytotoxic effects on cancer cells. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines.

Case Study: Cytotoxic Effects on Leukemia Cells

A study evaluated the cytotoxicity of various nitro compounds, including dipotassium 4-nitro-o-phenylene bis(sulphate), against leukemia cells. The results indicated:

- EC50 Values : Up to 40 times lower for leukemia cells compared to normal cells, suggesting selective toxicity.

- Mechanism : The proposed mechanisms include the generation of reactive oxygen species (ROS) and inhibition of key enzymes involved in cell survival.

Anti-inflammatory Properties

Nitro compounds have also been recognized for their anti-inflammatory activities. For instance, they can modulate inflammatory pathways by acting on various cytokines and enzymes.

Table 2: Anti-inflammatory Activity of Nitro Compounds

| Compound | Inflammatory Markers Affected | IC50 Value |

|---|---|---|

| Dipotassium 4-nitro-o-phenylene bis(sulphate) | IL-1β, TNF-α | TBD |

| Nitro fatty acids | NF-kB | TBD |

Studies suggest that these compounds may inhibit the NF-kB pathway, which plays a critical role in inflammation and immune responses.

Safety and Toxicological Profile

Understanding the safety profile of dipotassium 4-nitro-o-phenylene bis(sulphate) is crucial for potential therapeutic applications. Acute toxicity studies indicate varying levels of toxicity based on dosage and administration routes.

Toxicity Data Summary

- LD50 : Reports indicate an LD50 value ranging from 681 mg/kg to over 2000 mg/kg depending on the test species.

- Irritation Potential : Studies have shown no significant irritant reactions at low concentrations (≤1%).

Q & A

Q. What synthetic methodologies are recommended for Dipotassium 4-nitro-o-phenylene bis(sulphate), and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis involves sulfonation and subsequent potassium salt formation. Key parameters include temperature, stoichiometry of sulfonating agents, and reaction time. To optimize:

- Use HPLC to monitor intermediate formation (e.g., free acid precursor) and assess yield .

- Employ stoichiometric titration to confirm potassium ion incorporation, referencing pharmacopeial guidelines for salt synthesis .

- Conduct fractional factorial experiments to identify critical variables (e.g., pH, solvent polarity). Tabulate results to compare yields under varying conditions.

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

- Ion Chromatography (IC): Quantify sulfate and potassium ions against NIST-certified reference standards .

- NMR Spectroscopy: Analyze aromatic proton environments to confirm nitro-group positioning and bis-sulphate substitution patterns. Compare with published spectra of structurally analogous disodium bis-sulphate compounds .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks and detect trace impurities (e.g., unreacted precursors).

Advanced Research Questions

Q. How does the nitro group’s ortho-substitution influence electronic properties and reactivity in aqueous systems?

Methodological Answer:

- Computational Modeling: Perform DFT calculations to map electron density distribution and predict sites for nucleophilic/electrophilic attack. Compare with experimental UV-Vis spectra to validate solvatochromic shifts .

- Kinetic Studies: Track hydrolysis rates under varying pH using LC-MS . Correlate stability with nitro-group electronic effects (e.g., resonance vs. inductive withdrawal) .

Q. How can contradictory data on thermal stability be resolved across studies?

Methodological Answer:

- Controlled Degradation Experiments: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres.

- Cross-Validate with Spectroscopic Data: Use FTIR to identify degradation products (e.g., sulfate radicals or nitroso derivatives). Discrepancies may arise from moisture content or catalytic impurities; include control batches with ACS-grade reagents .

Q. What strategies mitigate interference from nitro-group reduction during biological interaction studies?

Methodological Answer:

- Redox Buffering: Introduce antioxidants (e.g., ascorbate) in in vitro assays to suppress unintended reduction. Validate via cyclic voltammetry to characterize redox potentials .

- Metabolite Profiling: Use HPLC-coupled radiolabeling to trace reduction pathways in cellular models, contrasting with abiotic conditions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s coordination chemistry with transition metals?

Methodological Answer:

- Spectrophotometric Titration: Monitor metal-ligand complex formation (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis absorption shifts.

- X-ray Crystallography: Resolve crystal structures of metal complexes to confirm binding modes (sulphate vs. nitro coordination). Reference analogous dinaphtho-dioxaphosphepin complexes for methodological guidance .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity assays?

Methodological Answer:

- Probit Analysis: Fit sigmoidal curves to mortality/response data, reporting EC₅₀ values with 95% confidence intervals.

- Multivariate Regression: Account for covariates like pH or temperature. Use software (e.g., R or Python) to model non-linear interactions .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.